molecular formula C11H17NO2 B15273901 Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid

Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid

Cat. No.: B15273901
M. Wt: 195.26 g/mol
InChI Key: NUKTXVSFKNCGCA-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[2.2.1]heptane ring system fused to a pyrrolidine ring, with a carboxylic acid functional group attached. The spirocyclic nature of the compound imparts significant rigidity and unique stereochemical properties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction, followed by cyclization and functional group transformations. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid group to other functional groups like aldehydes or ketones.

    Reduction: Reduction of the carboxylic acid to primary alcohols.

    Substitution: Nucleophilic substitution reactions at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may involve strong nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces primary alcohols.

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying stereochemical effects.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine]: Similar spirocyclic structure but with different functional groups.

    Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic frameworks but lacking the spirocyclic connection.

    Spirocyclic compounds: General class of compounds with spirocyclic structures, such as spiro[4.5]decane.

Uniqueness

Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid stands out due to its specific combination of a spirocyclic framework and a carboxylic acid functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

spiro[bicyclo[2.2.1]heptane-2,4'-pyrrolidine]-3'-carboxylic acid

InChI

InChI=1S/C11H17NO2/c13-10(14)9-5-12-6-11(9)4-7-1-2-8(11)3-7/h7-9,12H,1-6H2,(H,13,14)

InChI Key

NUKTXVSFKNCGCA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC23CNCC3C(=O)O

Origin of Product

United States

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